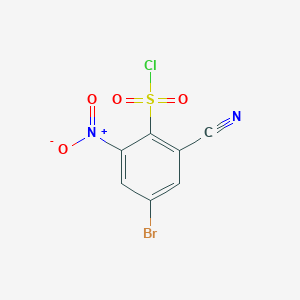

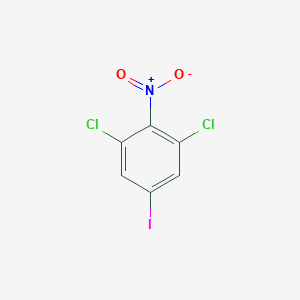

![molecular formula C13H4Cl2F6N4 B1410565 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1823182-64-4](/img/structure/B1410565.png)

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Overview

Description

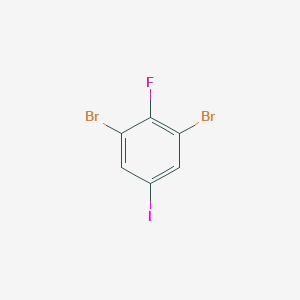

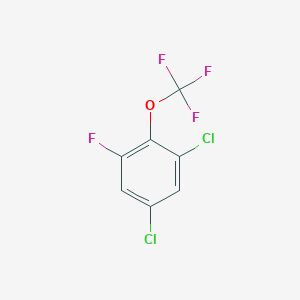

The compound “5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups, including two chloro groups, two trifluoromethyl groups, a pyridinyl group, and a pyrazolopyrimidine group .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl and pyridine groups .Scientific Research Applications

Synthesis and Characterization

- A novel synthesis approach for creating trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, including compounds similar to the one , has been developed. This method efficiently allows for the formation of C–C, C–N, and C–S bonds, indicating its potential for producing biologically interesting compounds (Jismy et al., 2018).

- Research on α-aminoazoles and their reaction with hexafluoroacetylacetone shows the formation of compounds like pyrazolo[1,5-a]pyrimidine, demonstrating the versatility of these compounds in creating diverse molecular structures (Petrov et al., 2008).

Optical Properties

- A study focused on the optical properties of a series of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. These compounds, including variations of the chemical , exhibited interesting UV-Vis absorption and fluorescence properties in both solid and solution states, suggesting potential applications in materials science and photophysics (Stefanello et al., 2022).

Antifungal Activity

- Some derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for antifungal activities. They showed notable efficacy against specific phytopathogenic fungi, indicating the potential use of these compounds in agricultural or pharmaceutical applications (Zhang et al., 2016).

Cytotoxicity and Antimicrobial Activities

- Novel derivatives of pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole, which are structurally related to pyrazolo[1,5-a]pyrimidines, were synthesized and screened for cytotoxicity against various cancer cell lines. Some compounds showed promising activity, suggesting their potential as therapeutic agents (Nagender et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with trifluoromethyl pyridine structures have been known to interact with various enzymes and receptors .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding, which are common modes of action for many drugs and bioactive compounds .

Biochemical Pathways

Compounds with similar structures have been known to interfere with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and lipophilicity, which could improve its bioavailability .

Result of Action

Based on the properties of similar compounds, it could potentially modulate the activity of its target proteins, leading to changes in cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of the environment, as changes in pH could influence the compound’s ionization state .

properties

IUPAC Name |

5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl2F6N4/c14-7-1-5(12(16,17)18)3-22-10(7)6-4-23-25-8(13(19,20)21)2-9(15)24-11(6)25/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNILWDUAQRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl2F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

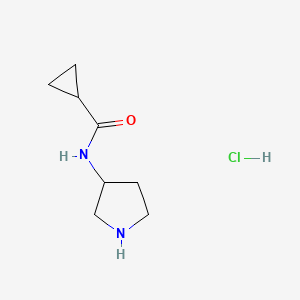

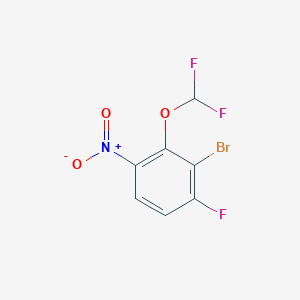

![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)